![molecular formula C13H19N B1314019 3-Phenethylpiperidine CAS No. 136423-13-7](/img/structure/B1314019.png)
3-Phenethylpiperidine
Overview
Description
3-Phenethylpiperidine is a type of phenylpiperidine , a class of chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Scientific Research Applications
Drug Discovery
Piperidine, which is a part of the 3-Phenethylpiperidine structure, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications .
Anticancer Applications
Piperidine derivatives have been used as anticancer agents . For example, piperine, a piperidine derivative, has been shown to induce apoptosis of breast cancer cells .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . The specific mechanisms and applications in this field are still under research.
Antimalarial Applications
Piperidine derivatives are being utilized as antimalarial agents . They could potentially offer new pathways for treating malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . This makes them valuable in the development of new antibiotics and antifungal medications.
Antihypertension Applications
Piperidine derivatives are being utilized as antihypertension agents . They could potentially offer new treatments for patients with high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . This suggests potential applications in pain management and treatment of inflammatory conditions.
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . This suggests potential applications in the treatment of Alzheimer’s disease and various psychiatric disorders.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including 3-Phenethylpiperidine.
Mechanism of Action
Target of Action
3-Phenethylpiperidine is a synthetic opioid, and its primary targets are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behaviors.
Mode of Action
3-Phenethylpiperidine interacts with its targets by selectively activating mu-opioid receptors at low pH in peripheral injured tissues . This selective activation results in significant analgesic effects without evoking central or intestinal side effects .
Biochemical Pathways
The activation of mu-opioid receptors triggers a cascade of biochemical reactions. The metabolism of 3-Phenethylpiperidine, like other fentanyl analogs, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It’s known that similar compounds, such as remifentanil, are metabolized directly in the plasma by non-specific esterases, a hugely active group of enzymes found in blood and tissues throughout the body, resulting in an ultra-short duration of action .
Result of Action
The activation of mu-opioid receptors by 3-Phenethylpiperidine leads to significant analgesic effects. It’s been shown to effectively abolish injury-induced pain, hyperalgesia, and allodynia in rodents .
Action Environment
The action, efficacy, and stability of 3-Phenethylpiperidine can be influenced by various environmental factors. For instance, its selective activation of mu-opioid receptors is dependent on the low pH environment of peripheral injured tissues . Additionally, the presence of certain adulterants in the drug supply can potentially alter its effects .
properties
IUPAC Name |
3-(2-phenylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBFPCCMZAPUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498460 | |
Record name | 3-(2-Phenylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethylpiperidine | |
CAS RN |
136423-13-7 | |
Record name | 3-(2-Phenylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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